

In-Depth Technical Guide to Antimony(V) Phosphate

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Compound of Interest

Compound Name: *Antimony(V) phosphate*

Cat. No.: *B040821*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Antimony(V) phosphate**, focusing on its chemical identity, physicochemical properties, synthesis protocols, and its relevance in biological systems and drug development.

Chemical Identity and Properties

Antimony(V) phosphate is an inorganic compound of antimony in its +5 oxidation state. There appears to be some ambiguity in the literature and commercial databases regarding its precise stoichiometric formula, likely due to the existence of various hydrated or complex forms. The most consistently cited Chemical Abstracts Service (CAS) number is 123402-86-8.[1][2]

Physicochemical Data

Quantitative data for **Antimony(V) phosphate** is not consistently reported across all sources. The following table summarizes the available information, with notes on discrepancies. It is important for researchers to confirm these properties through analytical characterization.

Property	Value	Source(s)	Notes
CAS Number	123402-86-8	[1][2]	This is the most frequently assigned CAS number for the pentavalent form. The CAS number 12036-46-3 typically refers to Antimony(III) phosphate (SbPO_4).
Molecular Formula	$\text{H}_6\text{O}_7\text{PSb}$ or $\text{Sb}_2\text{O}_5 \cdot \text{P}_2\text{O}_5 \cdot 3\text{H}_2\text{O}$ or P_5Sb_3 (variant)	[1][2][3]	PubChem lists a hydrated formula.[2] Other sources suggest complex phosphate structures. [3] This variability indicates that "Antimony(V) phosphate" may not be a single, well-defined compound but a class of related materials.
Molecular Weight	270.78 g/mol (for $\text{H}_6\text{O}_7\text{PSb}$) or 840.137 g/mol (for $\text{O}_{20}\text{P}_5\text{Sb}_3$)	[2][4]	The molecular weight varies significantly with the assumed molecular formula.
Appearance	White solid/powder	[3]	Generally described as a white solid material.
Solubility	Data not consistently available. Likely hydrolyzes in water.	[5][6]	While specific solubility data for the Sb(V) form is scarce, the related Sb(III) phosphate is reported

to hydrolyze in water.

[5][6]

Thermal Stability	A related compound is reported to lose oxygen at 1218 K (945 °C) to form Antimony(III) phosphate. [7]	The compound possesses good thermal stability. [8]
Crystal Structure	A compound identified as Antimony(V) phosphate has a C2/c space group with unit cell dimensions $a = 6.791 \text{ \AA}$, $b = 8.033 \text{ \AA}$, $c = 7.046 \text{ \AA}$, and $\beta = 115.90^\circ$.	This data is provided in a context primarily discussing Antimony(III) phosphate and should be used with caution.

Note: Some commercial databases list properties like a boiling point of 158°C, which is highly improbable for an inorganic salt and likely erroneous data.[\[3\]\[4\]](#)

Experimental Protocols: Synthesis of Antimony(V) Phosphate

While a variety of methods exist for antimony-containing compounds, a common laboratory-scale synthesis for **Antimony(V) phosphate** involves the high-temperature reaction of antimony pentoxide with a phosphate source. The following protocol is based on established methods for solid-state inorganic synthesis.[\[7\]](#)

Solid-State Reaction Method

Objective: To synthesize **Antimony(V) phosphate** via a solid-state reaction between hydrated antimony pentoxide and ammonium dihydrogen phosphate.

Reaction: $\text{Sb}_2\text{O}_5 \cdot x\text{H}_2\text{O} + 2(\text{NH}_4)\text{H}_2\text{PO}_4 \rightarrow 2\text{SbPO}_4(\text{V}) + 2\text{NH}_3 + (x+3)\text{H}_2\text{O}$ (Note: This is a simplified representation; the final product may be a complex phosphate).

Materials and Equipment:

- Hydrated Antimony(V) oxide ($\text{Sb}_2\text{O}_5 \cdot x\text{H}_2\text{O}$)
- Ammonium dihydrogen phosphate ($(\text{NH}_4)\text{H}_2\text{PO}_4$)
- Agate mortar and pestle
- Alumina or porcelain crucible
- High-temperature tube or muffle furnace with temperature control
- Fume hood

Procedure:

- Stoichiometric Calculation: Calculate the molar masses of the reactants. Weigh out the hydrated antimony(V) oxide and ammonium dihydrogen phosphate in a 1:2 molar ratio (Sb:P).
- Homogenization: Thoroughly grind the weighed reactants together in an agate mortar and pestle for at least 30 minutes to ensure a homogenous mixture. This step is critical for a complete reaction.
- Thermal Treatment:
 - Place the homogenized powder mixture into an alumina crucible.
 - Position the crucible in the center of the furnace.
 - Heat the sample according to the following temperature program under a fume hood to safely vent the evolving ammonia and water vapor:
 - Ramp up to 200°C at a rate of 5°C/min and hold for 2 hours to slowly drive off water and ammonia.
 - Ramp up to 600°C at a rate of 10°C/min and hold for 12 hours.

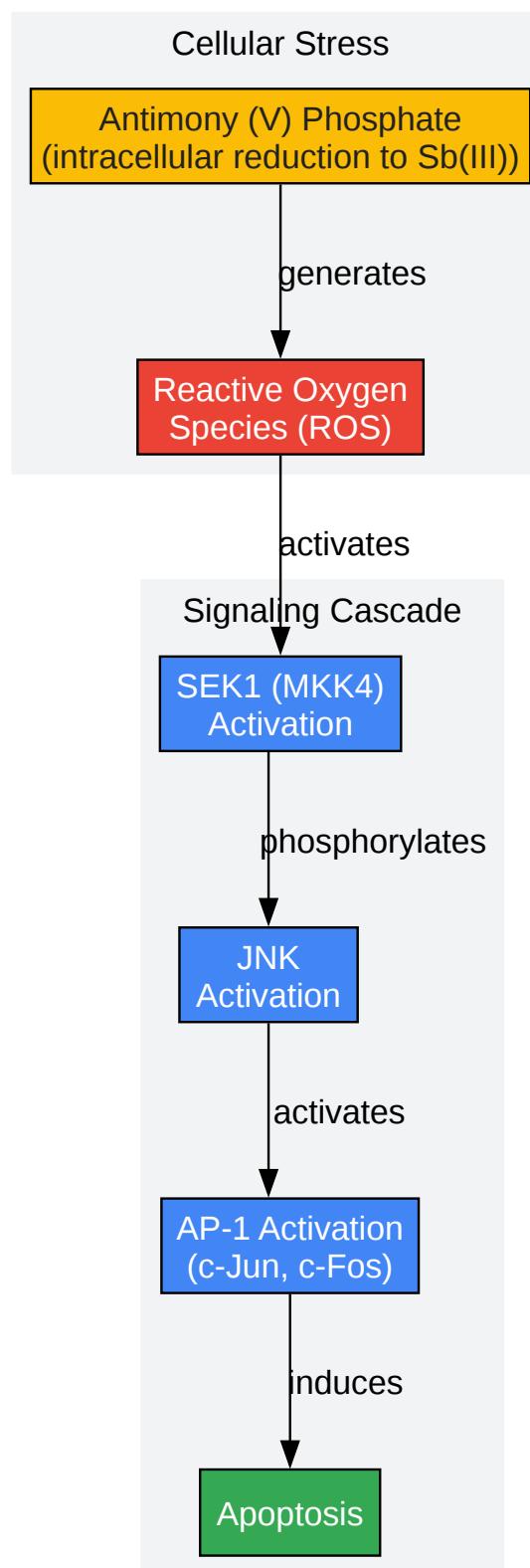
- Ramp up to 800°C at a rate of 10°C/min and hold for 24 hours.
- Cooling and Recovery:
 - Turn off the furnace and allow the sample to cool to room temperature naturally.
 - Once cooled, remove the crucible. The resulting product should be a white, crystalline powder.
- Characterization (Recommended):
 - Confirm the crystal phase and purity using Powder X-ray Diffraction (PXRD).
 - Analyze the elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis.
 - Investigate the vibrational modes of the phosphate groups using Fourier-Transform Infrared (FTIR) or Raman spectroscopy.

Relevance in Drug Development and Biological Signaling

Antimony compounds have a long history in medicine, particularly as antiparasitic agents for treating leishmaniasis.^[9] The pentavalent form (Sb(V)) is typically administered as a prodrug, which is then reduced in vivo to the more cytotoxic trivalent form (Sb(III)). Research is also exploring the potential of antimony compounds as anticancer agents. Their biological activity is rooted in their ability to interact with various cellular signaling pathways.

Induction of Apoptosis via the SEK1/JNK Pathway

Antimony compounds, often through the generation of reactive oxygen species (ROS), can induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Antimony-induced oxidative stress leads to the activation of the upstream kinase SEK1 (also known as MKK4), which in turn phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to activate transcription factors like AP-1, leading to the expression of pro-apoptotic genes.

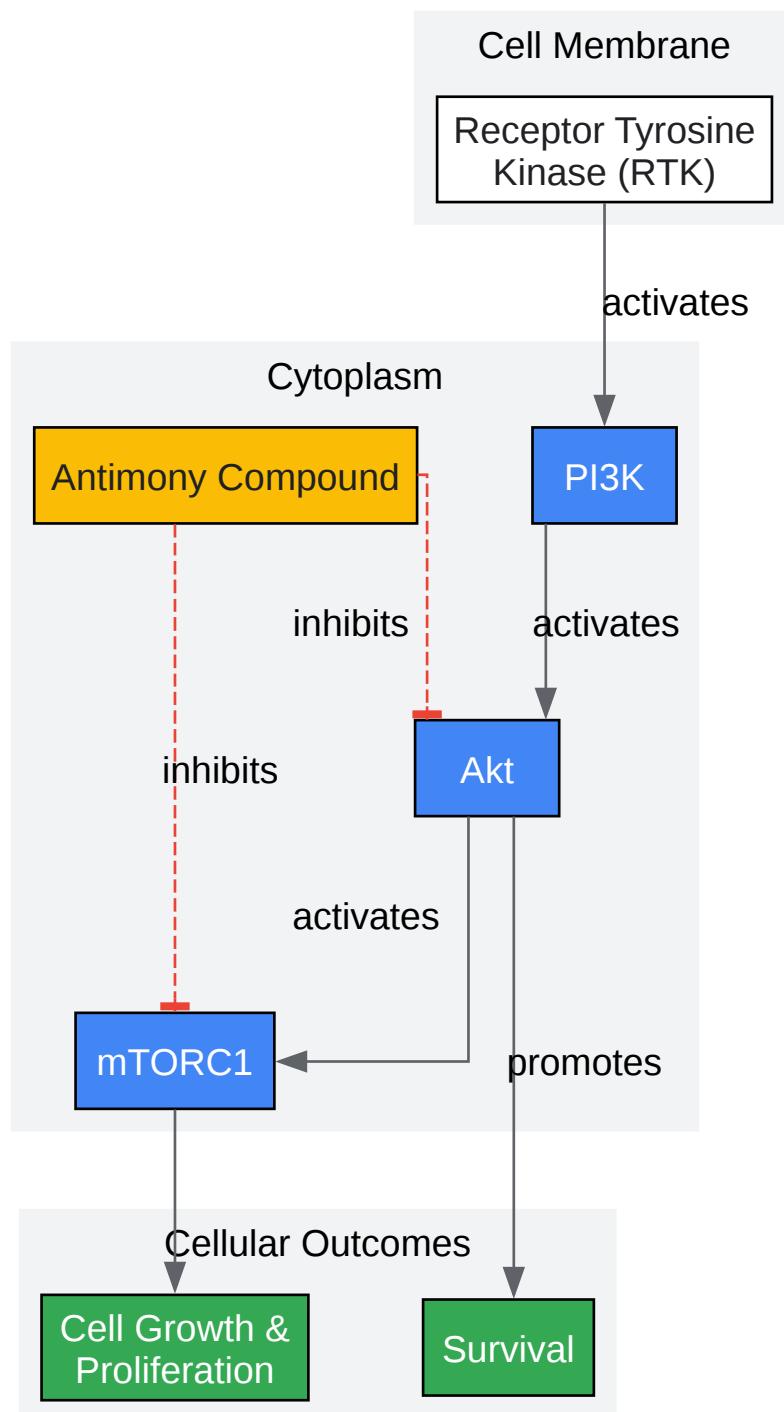


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Caption: Antimony-induced activation of the SEK1/JNK pro-apoptotic pathway.

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Antimony compounds have been shown to suppress this pathway. By inhibiting the phosphorylation and subsequent activation of key proteins like Akt and the downstream mTOR complex, antimony can halt cell cycle progression and promote cell death, making it a pathway of interest for cancer therapy research.

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Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway by antimony.

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